2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-13(2)17-11-19(18(24-5)10-14(17)3)25(21,22)20-12-15-6-8-16(23-4)9-7-15/h6-11,13,20H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZJITACGCZHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 4-Methyl-5-Isopropyl-2-Methoxybenzene-1-Sulfonyl Chloride
The benzene sulfonamide core is prepared by sulfonylation of a substituted phenol. For example, 4-methyl-5-isopropyl-2-methoxyphenol undergoes chlorosulfonation using chlorosulfonic acid at 0–5°C, yielding the corresponding sulfonyl chloride. This intermediate is highly reactive and must be stabilized in anhydrous conditions.
Coupling with (4-Methoxyphenyl)Methylamine
The sulfonyl chloride reacts with (4-methoxyphenyl)methylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions (e.g., triethylamine) to form the sulfonamide bond. The reaction typically proceeds at 25–40°C for 4–6 hours, achieving yields of 70–85%.
Critical Parameters :
-
Temperature control : Excess heat promotes hydrolysis of the sulfonyl chloride.
-
Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.
Synthetic Pathway 2: Reductive Amination
Preparation of 5-Isopropyl-2-Methoxy-4-Methylbenzaldehyde
A Friedel-Crafts acylation introduces the isopropyl group to a 2-methoxy-4-methylbenzene derivative, followed by oxidation to the aldehyde using pyridinium chlorochromate (PCC).
Reductive Amination with 4-Methoxybenzylamine
The aldehyde undergoes reductive amination with 4-methoxybenzylamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol. This step forms the secondary amine linkage, which is subsequently sulfonylated using sulfur trioxide-triethylamine complex.
Optimization Challenges :
-
Regioselectivity : Competing reactions at the aldehyde group require careful pH control.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product.
Purification and Analytical Validation
Crystallization Techniques
Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).
Chiral Resolution (If Applicable)
For enantiomerically pure variants, chiral HPLC using a CHIRALPAK® AD column resolves stereoisomers, with mobile phases of hexane/isopropanol (90:10).
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Chlorosulfonic acid, 0–5°C, 2h | 78 | 95.2 |
| Reductive Amination | NaBH3CN, MeOH, 25°C, 12h | 82 | 97.8 |
| Final Crystallization | Ethanol/water (3:1), −20°C, 24h | 91 | 99.1 |
Scalability and Industrial Considerations
Batch processes described in patent WO2012101648A1 demonstrate scalability up to 20 kg with consistent yields (>90%). Key factors include:
-
Solvent Recovery : Distillation reclaims >85% of tetrahydrofuran and methanol.
-
Waste Management : Neutralization of acidic byproducts with aqueous sodium bicarbonate minimizes environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Introduction of nitro or halogen groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, which disrupts folate synthesis. Preliminary studies on this compound suggest it may exhibit similar antimicrobial effects against various bacterial strains.
2. Anticancer Potential
Research indicates that derivatives of sulfonamides can possess anticancer properties. For instance, compounds with structural similarities have demonstrated cytotoxic effects against human cancer cell lines such as colon and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells.
3. Cardiovascular Effects
Some sulfonamide derivatives have shown potential in modulating cardiovascular functions by acting as endothelin receptor antagonists. This compound may also exhibit similar properties, warranting further investigation into its cardiovascular applications.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cardiovascular Modulation | Endothelin receptor antagonism |
Case Study 1: Anticancer Efficacy
A study evaluated the effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that modifications in the sulfonamide structure significantly enhanced cytotoxicity against resistant strains. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
Case Study 2: Cardiovascular Studies
In isolated rat heart models, certain sulfonamide derivatives were tested for their effects on perfusion pressure. Results showed that specific compounds led to a significant reduction in perfusion pressure over time, suggesting potential benefits in cardiovascular health.
Pharmacokinetics
Understanding the pharmacokinetic profile of 2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is crucial for predicting its behavior in biological systems:
- Absorption: Moderate permeability across biological membranes.
- Distribution: Potential accumulation in tissues due to lipophilicity.
- Metabolism: Likely undergoes hepatic metabolism with possible formation of active metabolites.
- Excretion: Primarily excreted through urine.
Wirkmechanismus
The mechanism by which 2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria, thus exhibiting antibacterial properties. The methoxy and methyl groups may influence the compound’s binding affinity and specificity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Gefapixant (5-[(2,4-Diaminopyrimidin-5-yl)Oxy]-2-Methoxy-4-(Propan-2-yl)Benzene-1-Sulfonamide)
- Key Differences: Replaces the N-[(4-methoxyphenyl)methyl] group with a 5-(2,4-diaminopyrimidinyl)oxy substituent at position 3. Retains the isopropyl and methoxy groups at positions 4 and 2, respectively.
- Implications: Gefapixant is a clinically approved P2X3 receptor antagonist for chronic cough . The pyrimidinyloxy group likely enhances binding to purinergic receptors, whereas the benzyl group in the target compound may alter selectivity or pharmacokinetics.
4-Methoxy-5-Methyl-2-(Propan-2-yl)Benzene-1-Sulfonamide
- Key Differences :
- Lacks the N-[(4-methoxyphenyl)methyl] group, resulting in a simpler structure.
- Retains methoxy , methyl , and isopropyl substituents.
- Simpler analogs like this may serve as intermediates for synthesizing more complex derivatives, including the target compound.
4-Methoxy-N-(4-Methoxyphenyl)Benzene-1-Sulfonamide
- Key Differences :
- Features a 4-methoxyphenyl group directly attached to the sulfonamide nitrogen.
- Lacks methyl and isopropyl substituents on the benzene ring.
- Implications :
N-(4-Methoxyphenyl)-N-{[2-(2-Methoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-4-Methylbenzene-1-Sulfonamide
- Key Differences :
- Incorporates a 1,3-oxazole heterocycle with a 2-methoxyphenyl substituent and a methyl group.
- Retains the 4-methylbenzene core and 4-methoxyphenyl attachment.
- Compared to the target compound, this structure may exhibit altered pharmacokinetics due to the heterocycle’s polarity.
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Biologische Aktivität
2-Methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound, with the CAS number 1428151-89-6, exhibits structural characteristics that suggest a variety of pharmacological effects, particularly in cardiovascular and anti-inflammatory pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.5 g/mol. The structure features methoxy groups and a sulfonamide moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 1428151-89-6 |
Cardiovascular Effects
Recent studies have indicated that sulfonamide derivatives can significantly impact cardiovascular functions. For instance, research involving isolated rat heart models demonstrated that certain sulfonamides can alter perfusion pressure and coronary resistance. In these studies, compounds similar to our target compound showed a decrease in perfusion pressure over time, suggesting potential vasodilatory effects .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |
The results indicated that the 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to the control group, suggesting that similar mechanisms might be at play for the compound .
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory properties. The presence of methoxy groups in the structure may enhance the compound's ability to inhibit inflammatory mediators. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is essential for evaluating its biological activity. Theoretical assessments using computational models such as ADME/PK indicate that the compound may possess favorable permeability characteristics and metabolic stability .
Table 2: Theoretical Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Permeability | High |
| Metabolic Stability | Moderate |
| Solubility | Favorable |
Case Studies
Several case studies have highlighted the relevance of sulfonamide derivatives in clinical settings:
- Cardiovascular Study : A study on the effects of various sulfonamides on isolated cardiac tissues demonstrated significant reductions in coronary resistance when treated with specific derivatives, indicating potential therapeutic applications in managing hypertension and heart failure .
- Inflammation Model : In an experimental model of inflammation, compounds structurally similar to our target were shown to reduce edema formation significantly, supporting their use as anti-inflammatory agents .
Q & A
Basic: What are the optimal synthetic conditions to maximize yield and purity of this sulfonamide?
To optimize synthesis, control reaction temperature (typically 60–80°C) and pH (neutral to mildly basic) to minimize side reactions. Use coupling agents like EDCI/HOBt for amide bond formation and bases like triethylamine for substitution steps. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Basic: Which structural characterization methods are most effective for this compound?
Combine spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns and regiochemistry.
- X-ray crystallography to resolve stereochemical ambiguities (e.g., sulfonamide torsion angles) .
- FT-IR for functional group validation (S=O stretching at ~1350–1150 cm⁻¹).
- Spectrofluorometry to assess electronic properties influenced by methoxy and isopropyl groups .
Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times.
- Purity discrepancies : Use HPLC-MS to rule out impurities >0.1% .
- Solvent effects : Compare DMSO vs. aqueous solubility. Validate dose-response curves across three independent replicates.
Advanced: Strategies to resolve competing reaction pathways during synthesis?
- Selective protection : Temporarily block the 4-methoxy group with TBSCl before sulfonylation.
- Kinetic control : Use low temperatures (−10°C) to favor nucleophilic attack at the sulfonyl chloride over aryl ring substitution .
Basic: In vitro assays for evaluating anticancer potential and key parameters.
- MTT/PrestoBlue assays for cell viability (IC₅₀ determination).
- Apoptosis markers : Caspase-3/7 activation via fluorogenic substrates.
- Control parameters : Serum concentration (e.g., 10% FBS), passage number (<20), and DMSO concentration (<0.1%) .
Advanced: Integrating computational modeling with experimental data for mechanism elucidation.
- Perform molecular docking (AutoDock Vina) to predict binding to tubulin or kinases.
- Validate with SAR studies : Modify the isopropyl or methoxy groups and compare activity .
- Cross-reference with MD simulations (GROMACS) to assess binding stability.
Basic: Chromatographic techniques for purity assessment and isomer detection.
- HPLC-DAD : Use a C18 column with acetonitrile/water (60:40) and UV detection at 254 nm.
- Chiral HPLC to separate enantiomers (e.g., CHIRALPAK IC column).
- UPLC-MS for trace isomeric byproducts (LOD: 0.01%) .
Advanced: Designing SAR studies for complex sulfonamide derivatives.
- Variation points : Substitute the isopropyl group with cyclopropyl or tert-butyl to probe steric effects.
- Electron modulation : Replace 4-methoxy with electron-withdrawing groups (e.g., nitro) to assess sulfonamide reactivity.
- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., COX-2 inhibition for anti-inflammatory activity) .
Basic: Influence of substituent electronic properties on sulfonamide reactivity.
- Electron-donating groups (e.g., 4-methoxy) decrease electrophilicity at the sulfonamide sulfur, slowing nucleophilic attacks.
- Electron-withdrawing groups enhance reactivity in SNAr reactions. Use Hammett constants (σ) to predict regioselectivity in further functionalization .
Advanced: Validating metabolic pathways in preclinical pharmacokinetics.
- LC-MS/MS : Identify phase I metabolites (oxidation at isopropyl) and phase II conjugates (glucuronidation).
- Radiolabeled studies : Use ¹⁴C-labeled compound to track excretion routes.
- CYP450 inhibition assays : Assess interactions with CYP3A4/2D6 using human liver microsomes .
Notes
- Methodological answers prioritize reproducible protocols and validation strategies.
- Advanced questions focus on resolving research-specific challenges (e.g., data discrepancies, SAR design).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
